Samarium(III) oxide dispersion

Vue d'ensemble

Description

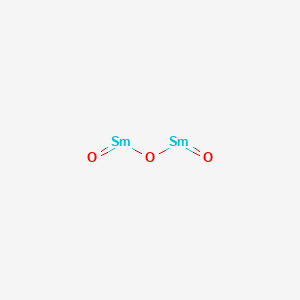

Samarium(III) oxide dispersion is a compound consisting of samarium(III) oxide particles dispersed in a liquid medium. Samarium(III) oxide, with the chemical formula Sm₂O₃, is a rare earth oxide that exhibits unique optical, electronic, and magnetic properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Samarium(III) oxide dispersion can be synthesized through several methods. One common approach involves the precipitation of samarium hydroxide from a samarium salt solution, followed by calcination to obtain samarium(III) oxide. The reaction conditions typically include:

Precipitation: Samarium nitrate or samarium chloride is dissolved in water, and a base such as ammonium hydroxide is added to precipitate samarium hydroxide.

Calcination: The precipitated samarium hydroxide is heated at high temperatures (around 800-1000°C) to convert it into samarium(III) oxide.

Industrial Production Methods

In industrial settings, this compound is produced using advanced techniques to ensure uniform particle size and dispersion stability. Methods such as sol-gel processing, hydrothermal synthesis, and spray pyrolysis are employed. These methods allow for precise control over particle size, morphology, and dispersion characteristics.

Analyse Des Réactions Chimiques

Dissolution in Mineral Acids

Samarium(III) oxide reacts with mineral acids to form soluble samarium salts. For example:

This reaction proceeds rapidly under ambient conditions due to the oxide’s high reactivity, yielding samarium chloride as a primary product .

| Reaction Conditions | Products | Reaction Rate |

|---|---|---|

| Room temperature, aqueous HCl (6M) | SmCl₃ | Complete dissolution in <30 min |

Reduction to Metallic Samarium

Sm₂O₃ undergoes reduction at elevated temperatures (800–1,200°C) in the presence of reducing agents:

Carbon monoxide (CO) also serves as an effective reductant, with reduction efficiency dependent on particle size and dispersion stability.

| Reducing Agent | Temperature (°C) | Samarium Yield (%) |

|---|---|---|

| H₂ | 1,000 | 92–95 |

| CO | 1,200 | 88–90 |

Alcohol Dehydration and Dehydrogenation

Sm₂O₃ nanoparticles act as catalysts in the dehydration of primary alcohols to alkenes and dehydrogenation to ketones. For ethanol:

Studies report >90% conversion efficiency at 300°C.

Photocatalytic Degradation

In methyl orange degradation experiments, Sm₂O₃ nanoparticles (150 nm) achieved 73.1% degradation under UV light in 2 hours .

| Catalyst Mass (mg) | Degradation Rate (%) | Illumination Time (h) |

|---|---|---|

| 30 | 73.1 | 2.0 |

| 60 | 71.2 | 3.0 |

Semi-Heterogeneous Catalysis

Larger Sm₂O₃ particles (>100 nm) release smaller colloidal nanoparticles (<50 nm) during reactions, which act as the active catalytic species. This mechanism was observed in Pechmann condensation reactions, where fluorescence microscopy confirmed surface-mediated catalysis .

Surface Reactivity

The high surface-to-volume ratio of Sm₂O₃ nanoparticles enhances oxygen mobility, promoting redox cycles in catalytic processes. For example, in CO oxidation:

Kinetic studies indicate a turnover frequency (TOF) of 0.45 s⁻¹ at 400°C .

Thermal Decomposition

Calcination of samarium carbonate at 800°C yields Sm₂O₃:

Particle size distribution narrows with controlled heating rates .

Stability and Reactivity in Dispersion

Applications De Recherche Scientifique

Catalysts in Chemical Reactions

Samarium oxide serves as a catalyst in various chemical reactions, particularly in the oxidation of alcohols and hydrocarbons. Its ability to facilitate reactions while maintaining stability under high temperatures makes it an attractive option for industrial processes .

Case Study: Catalytic Activity

In a study involving the oxidation of ethanol, samarium oxide exhibited significant catalytic activity, achieving over 90% conversion rates under optimized conditions. The study highlighted the potential for samarium oxide to be used in greener chemical processes by reducing energy consumption .

Electronic Applications

Components in Electronics

The compound is also employed in electronic applications, particularly in the development of phosphors for display technologies and light-emitting diodes (LEDs). Samarium-doped materials are known for their luminescent properties, making them suitable for use in OLEDs and other lighting technologies .

Table 2: Electronic Applications of Samarium(III) Oxide

| Application | Description |

|---|---|

| OLEDs | Used as a host material for red phosphors |

| Phosphors | Enhances luminescence in display technologies |

| Magnetic Materials | Essential for manufacturing permanent magnets |

Biomedical Applications

Drug Delivery Systems

Recent research has explored the use of samarium oxide nanoparticles (NPs) as drug delivery systems. A study demonstrated that PLGA nanoparticles loaded with samarium-153 oxide showed improved biodistribution and localization of drugs within target tissues when administered orally or intravenously .

Case Study: Biodistribution Analysis

In vivo studies indicated that samarium-153-loaded nanoparticles achieved a targeted drug delivery system with enhanced therapeutic effects compared to conventional methods . This application holds promise for advancing nanomedicine.

Material Science Applications

Advanced Ceramics and Composites

Samarium oxide is incorporated into advanced ceramics and composites due to its thermal stability and mechanical strength. It is often used to enhance the properties of materials used in high-temperature applications, such as aerospace components .

Table 3: Material Properties Enhanced by Samarium(III) Oxide

| Material Type | Enhancement Provided |

|---|---|

| Ceramics | Increased thermal stability |

| Composites | Improved mechanical strength |

Nuclear Radiation Shielding

Radiation Protection Materials

Samarium oxides have been investigated for their potential use in radiation shielding materials due to their ability to absorb gamma radiation effectively. Research indicates that incorporating samarium oxide into composite materials can significantly enhance their shielding capabilities .

Mécanisme D'action

The mechanism by which samarium(III) oxide dispersion exerts its effects depends on its application. In catalysis, it acts by providing active sites for chemical reactions. In bioimaging, it enhances contrast by interacting with biological tissues. The molecular targets and pathways involved vary based on the specific application and the nature of the interaction with other substances.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Europium(III) oxide (Eu₂O₃)

- Terbium(III) oxide (Tb₂O₃)

- Neodymium(III) oxide (Nd₂O₃)

Comparison

Samarium(III) oxide is unique due to its specific optical and magnetic properties. Compared to europium(III) oxide and terbium(III) oxide, samarium(III) oxide has different luminescence characteristics, making it suitable for specific applications in optoelectronics and bioimaging. Neodymium(III) oxide, on the other hand, is more commonly used in the production of powerful magnets, whereas samarium(III) oxide is preferred for its stability and reactivity in various chemical processes.

Activité Biologique

Samarium(III) oxide (Sm₂O₃) is a rare earth metal oxide that has garnered attention for its diverse biological activities, particularly in antimicrobial applications, biocompatibility in medical materials, and potential therapeutic uses. This article explores the biological activity of samarium(III) oxide dispersion, summarizing key findings from various studies, including case studies and research data.

Overview of Samarium(III) Oxide

Samarium(III) oxide is characterized by its unique properties, such as high thermal stability and optical characteristics. It is primarily utilized in catalysis, ceramics, and as a dopant in various materials. Recent studies have highlighted its potential in biological applications, particularly in the fields of antimicrobial activity and biocompatibility.

Antimicrobial Activity

Recent research has demonstrated that samarium oxide exhibits significant antimicrobial properties. A study utilizing onion peel extract for the biosynthesis of samarium oxide nanoparticles revealed that these nanoparticles effectively inhibited the growth of various microbial strains, including bacteria such as Escherichia coli and fungi like Candida albicans.

Key Findings:

- Nanoparticle Synthesis : Samarium oxide nanoparticles were synthesized using green methods involving plant extracts, which enhanced their antimicrobial efficacy .

- Microbial Inhibition : The synthesized nanoparticles showed high levels of antimicrobial activity against both gram-positive and gram-negative bacteria, with the Ag@Sm₂O₃ composite displaying the most potent effects .

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 15 |

| Escherichia coli | 20 |

| Candida albicans | 18 |

Biocompatibility Studies

Biocompatibility is a crucial factor for materials intended for medical applications. An in vitro study assessed the biocompatibility of samarium(III) oxide as a bone substitute material. The results indicated that Sm₂O₃ did not exhibit cytotoxic effects on human osteoblast cells, suggesting its suitability for use in bone regeneration applications .

Study Highlights:

- Cell Viability : No significant reduction in cell viability was observed when exposed to samarium oxide dispersions.

- Toxicological Assessment : Long-term exposure studies indicated no adverse effects on growth or blood parameters in animal models .

Therapeutic Applications

The potential therapeutic applications of samarium(III) oxide are being explored, particularly in radiopharmaceuticals. The preparation of samarium maltolate complexes has shown promise as detoxifying agents for lanthanide overloads, demonstrating effective biodistribution and reduced toxicity compared to free samarium ions .

Case Study:

Propriétés

IUPAC Name |

oxo(oxosamariooxy)samarium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sm | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCWVHVINXAFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sm]O[Sm]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Sm2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051611 | |

| Record name | Samarium(III) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12060-58-1 | |

| Record name | Samarium(III) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.